1-(3-Fluoro-6-methylphenyl)-2-propanol

Description

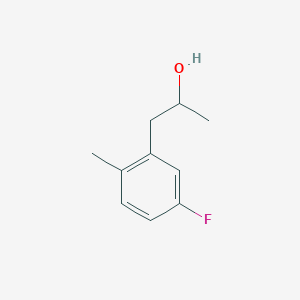

1-(3-Fluoro-6-methylphenyl)-2-propanol is a fluorinated aromatic secondary alcohol with a molecular structure characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 6-position, attached to a 2-propanol backbone. The fluorine atom and methyl group on the aromatic ring likely influence its electronic properties, lipophilicity, and steric profile, which are critical for interactions in biological systems or material formulations .

Properties

IUPAC Name |

1-(5-fluoro-2-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6,8,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRJSFVTCLTHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-6-methylphenyl)-2-propanol typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-6-methylbenzaldehyde as the primary starting material.

Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-6-methylphenyl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products include 3-fluoro-6-methylbenzaldehyde or 3-fluoro-6-methylacetophenone.

Reduction: The major product is 1-(3-fluoro-6-methylphenyl)propane.

Substitution: The major products depend on the nucleophile used, such as 1-(3-methoxy-6-methylphenyl)-2-propanol.

Scientific Research Applications

1-(3-Fluoro-6-methylphenyl)-2-propanol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-6-methylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Fluoro-6-methylphenyl)-2-propanol with structurally or functionally related compounds, highlighting substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Biological Activity The 3-fluoro-6-methylphenyl group in the target compound contrasts with 1-naphthyloxy in propranolol, which is critical for β-adrenergic receptor antagonism . Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs. This differs from dimethylamino groups in inosiplex, which facilitate ionic interactions in antiviral mechanisms .

Propanol Backbone Position The 2-propanol (secondary alcohol) configuration in the target compound contrasts with 1-propanol (primary alcohol). shows that 2-propanol induces irreversible DNA compaction, while 1-propanol causes dynamic transitions due to water cluster formation. This suggests that 2-propanol derivatives may stabilize biomolecular interactions more effectively .

Industrial vs. Pharmaceutical Applications Glycol ethers like 1-(2-methoxy-1-methyl-ethoxy)-2-propanol () prioritize solubility and low toxicity for solvents, whereas fluorinated aromatic propanols (e.g., 3-fluoro-6-methylphenyl derivative) are tailored for bioactivity or material science due to enhanced lipophilicity .

Halogenation and Electronic Effects

- Fluorine’s electron-withdrawing nature in the 3-fluoro substituent may polarize the aromatic ring, affecting binding to hydrophobic pockets in proteins. This differs from chlorinated analogs (e.g., 4-chloro-3-methylphenyl in ), where larger halogens may disrupt π-π stacking .

Research Implications and Gaps

- Pharmacological Potential: Fluorinated propanols are understudied but could mimic propranolol’s β-blocking activity with improved pharmacokinetics.

- Industrial Utility : Enhanced stability from fluorine and methyl groups may make it suitable for high-performance coatings or solvents.

- DNA Interaction Studies: The 2-propanol backbone’s role in DNA compaction () warrants investigation into the target compound’s nucleic acid interactions.

Further experimental work is needed to validate these hypotheses, particularly regarding synthesis, toxicity, and target-specific efficacy.

Biological Activity

1-(3-Fluoro-6-methylphenyl)-2-propanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: [insert CAS number if available]

- Molecular Formula: C10H13F1O

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, which demonstrated its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

The data indicate that higher concentrations lead to significant cytotoxic effects, suggesting the compound's potential as an effective anticancer agent.

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic processes, thereby disrupting cellular functions.

- Receptor Interaction: It has been suggested that the compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial. Preliminary studies suggest low toxicity levels in mammalian cell lines, but further investigations are necessary to fully assess its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.